molecular formula C6H6BrFN2 B1333821 4-Bromo-3-fluorobenzene-1,2-diamine CAS No. 886762-86-3

4-Bromo-3-fluorobenzene-1,2-diamine

Cat. No. B1333821
CAS RN: 886762-86-3
M. Wt: 205.03 g/mol
InChI Key: ZTSHEADNOHWIMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-bromobenzene compounds often involves halogenation reactions, as seen in the preparation of 1,2-bis(bromomethyl)-4-fluorobenzene, which was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1-bromo-2,4-difluorobenzene was synthesized from m-phenylene diamine by Schiemann reaction and bromination . These methods suggest that the synthesis of 4-Bromo-3-fluorobenzene-1,2-diamine could potentially involve similar halogenation reactions starting from an appropriate diamine precursor.

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with bromo and fluoro groups, as well as two amine groups. The presence of these substituents would influence the electronic properties of the molecule, as seen in the study of 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, where the trifluoromethyl groups affected the properties of the resulting polyimides . The electronic effects of the bromo and fluoro substituents on the benzene ring would likely impact the reactivity and stability of the diamine compound.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine groups, which are nucleophilic and can participate in various chemical reactions. For instance, amines can undergo arylation reactions with electrophiles, as demonstrated by the reaction of amines with 1-fluoro-2,4-dinitrobenzene . The bromo and fluoro substituents would also play a role in the reactivity of the compound, potentially facilitating nucleophilic aromatic substitution reactions, as seen in the synthesis of 1-bromo-4-[18F]fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogen atoms would likely increase the density and boiling point of the compound compared to unsubstituted benzene. The electron-withdrawing effects of the fluoro group could increase the acidity of the amine hydrogens, potentially affecting the compound's solubility and reactivity. The synthesis of related compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, provides insights into the potential properties of halogenated benzene derivatives .

Scientific Research Applications

Synthesis and Characterization

  • A study by Guo Zhi-an (2009) discusses the synthesis of related compounds from 3,4-dimethylbenzenamine via diazotization and bromination, indicating a methodological relevance to the synthesis of 4-Bromo-3-fluorobenzene-1,2-diamine (Guo, 2009).

Spectroscopy and Molecular Dynamics

  • Xi-Bin Gu et al. (2001) conducted a study on 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene using photofragment translational spectroscopy, providing insights into the spectroscopic properties of similar bromo-fluorobenzene compounds (Gu et al., 2001).

Chemical Reactions and Mechanisms

  • D. Mahadevan et al. (2011) investigated 1-bromo-3-fluorobenzene, closely related to this compound, using FT-IR, FT-Raman, and UV spectroscopy, alongside DFT calculations, offering valuable insights into its vibrational properties and reaction mechanisms (Mahadevan et al., 2011).

Organometallic Chemistry

  • S. Pike et al. (2017) explored the use of fluorobenzenes in organometallic chemistry, potentially relevant for understanding the reactions and applications of this compound in similar contexts (Pike et al., 2017).

Electrochemical Applications

  • Zhang Qian-y (2014) utilized 4-bromo-2-fluoromethoxybenzene as an electrolyte additive in lithium-ion batteries, suggesting potential electrochemical applications for similar compounds like this compound (Zhang, 2014).

Polymer Chemistry

  • J. Choi et al. (2010) synthesized and characterized polyimides from diamine monomers, showing the utility of related diamine structures in polymer chemistry, which may be relevant for this compound (Choi et al., 2010).

Safety and Hazards

4-Bromo-3-fluorobenzene-1,2-diamine is considered hazardous. It is a flammable liquid with a flash point of 53 °C . It may cause serious eye damage or eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-fluorobenzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of anti-tumor drugs, such as benzimidazoles and quinoxalines . These interactions are crucial for the compound’s role in biochemical pathways, influencing the activity and function of these enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for its biochemical activity and effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular processes, including changes in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a response . Additionally, high doses of this compound can result in toxic or adverse effects, impacting the overall health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . The compound’s involvement in these pathways is crucial for its biochemical activity and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific cellular compartments, affecting its biochemical activity.

Subcellular Localization

This compound is localized within specific subcellular compartments, which is crucial for its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects . This subcellular localization is essential for its role in cellular processes and metabolic pathways.

properties

IUPAC Name

4-bromo-3-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSHEADNOHWIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382506
Record name 4-bromo-3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886762-86-3
Record name 4-bromo-3-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-fluorobenzene-1,2-diamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 140 (34 g, 0.144 mol) and EtOH (510 mL) was added SnCl2.2H2O (130.1 g, 0.576 mol) and the resulting mixture was heated to reflux for 4 h. After the completion of the reaction, the solvent was removed in vacuo. The residue was taken up in water and made slightly basic with 10% NaHCO3. The resulting solid was filtered and washed well with EtOAc. The aqueous layer was separated and extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated in vacuo to afford 25 g (84%) of 4-bromo-3-fluoro-benzene-1,2-diamine (142) as yellow solid which was used without further purification.
Name
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
130.1 g
Type
reactant
Reaction Step One
Name
Quantity
510 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-3-fluoro-2-nitroaniline (3.0 g, 12.8 mmol) in THF (30 mL) was added EtOH (30 mL) and H2O (10 mL) followed by iron powder (3.6 g, 63.8 mmol) and ammonium chloride (1.0 g, 19.2 mmol). The resulting mixture was stirred at 80° C. for 16 hours. The mixture was cooled to room temperature and filtered through diatomaceous earth. The solid was washed with EtOH until no further color came through the filter. The filtrate was concentrated in vacuo and the crude product was purified by column chromatography on silica gel using a solvent gradient of 0-40% EtOAc in hexane to give the title compound (2.2 g, 84%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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